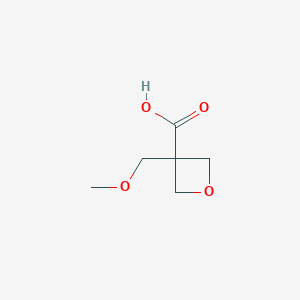

3-(Methoxymethyl)oxetane-3-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

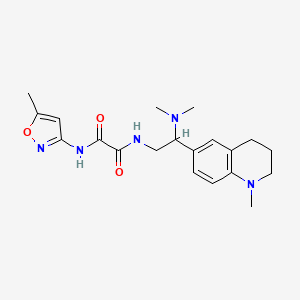

3-(Methoxymethyl)oxetane-3-carboxylic acid is a chemical compound with the CAS Number: 2416236-60-5 . It has a molecular weight of 146.14 . It is in liquid form .

Synthesis Analysis

The synthesis of oxetanes such as this compound often involves the opening of an epoxide ring with a trimethyloxosulfonium ylide . By increasing the equivalents of trimethyloxosulfonium iodide, the oxetane motif can be accessed from the corresponding carbonyl compound through initial formation of the epoxide followed by ring opening .Molecular Structure Analysis

The IUPAC name for this compound is this compound . The InChI code for this compound is 1S/C6H10O4/c1-9-2-6(5(7)8)3-10-4-6/h2-4H2,1H3,(H,7,8) .Chemical Reactions Analysis

The formation of the oxetane ring from an epoxide requires 13-17 kcal/mol activation energy, therefore, moderate heating is required . Subsequent ring-expansion barriers were calculated for oxetane to THF at 25 kcal·mol−1 and THF to tetrahydropyran (THP) at 38 kcal·mol−1 .Physical And Chemical Properties Analysis

The physical form of this compound is liquid . It is stored at a temperature of 4°C .Applications De Recherche Scientifique

Bioisosteres and Physicochemical Properties

Evaluation of Oxetan-3-ol and Derivatives as Bioisosteres

Oxetane rings, including structures similar to 3-(Methoxymethyl)oxetane-3-carboxylic acid, have been evaluated as potential bioisosteres for the carboxylic acid functional group. A study demonstrated that oxetan-3-ol and related structures could serve as isosteric replacements for carboxylic acid moieties in drug molecules, offering novel properties and potentially enhancing pharmacokinetic profiles (Lassalas et al., 2017).

Catalysis and Synthesis

Methanol Synthesis via CO2 and CO Hydrogenation

The compound plays a role in the catalytic processes involved in methanol synthesis from CO2 and CO hydrogenation. This research offers insights into the mechanism of methanol production, highlighting the versatility of oxetane derivatives in catalytic applications (Grabow & Mavrikakis, 2011).

Polymer Science

Synthesis and Characterization of Homo- and Copolymers

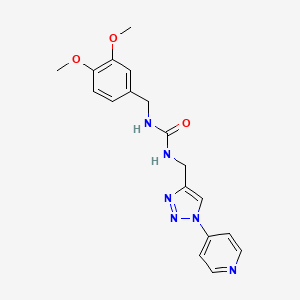

Research into oxetane-derived monomers has led to the development of polymers with potential applications in lithium-ion batteries as polymer electrolytes. This includes the synthesis of homo- and copolymers from this compound derivatives, showcasing their utility in creating materials with desirable thermal and electrical properties (Ye et al., 2005).

Organic Synthesis

Novel Antitumor Agents and Synthetic Methodologies

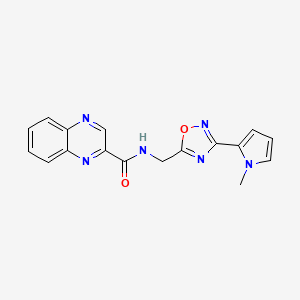

The versatility of this compound derivatives in organic synthesis has been highlighted in the development of novel antitumor agents. A study detailed a convenient method for synthesizing complex organic frameworks using these derivatives, underlining their significance in medicinal chemistry and drug development (Mondal et al., 2003).

Decarboxylative Coupling

Rh(III)-Catalyzed Decarboxylative Coupling

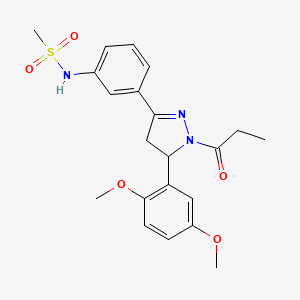

Oxetane derivatives have been used in decarboxylative coupling reactions, acting as traceless activators. This research demonstrates the compound's applicability in creating complex molecular structures through selective catalysis, offering a pathway to synthesize substituted pyridines with high regioselectivity (Neely & Rovis, 2014).

Safety and Hazards

Propriétés

IUPAC Name |

3-(methoxymethyl)oxetane-3-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O4/c1-9-2-6(5(7)8)3-10-4-6/h2-4H2,1H3,(H,7,8) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGVKOCPFYNHJTP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC1(COC1)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

146.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[1-(propan-2-yl)-1H-1,2,3,4-tetrazol-5-yl]aniline](/img/structure/B2700681.png)

![4-ethyl-N-[2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl]-2,3-dioxopiperazine-1-carboxamide](/img/structure/B2700682.png)

![N-Benzyl-4-(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepane-1-carboxamide](/img/structure/B2700689.png)

![2-(6H-indolo[2,3-b]quinoxalin-6-yl)-N-isopropyl-N-phenylacetamide](/img/structure/B2700692.png)

![4-(2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl)-N-(4-fluorophenyl)benzenesulfonamide](/img/structure/B2700696.png)

![Methyl 2-(7-oxo-6,8-dihydro-5H-imidazo[1,2-a]pyrimidin-6-yl)acetate](/img/structure/B2700700.png)

![1-butyl-4-(4-methoxyphenyl)-4,7-dihydrofuro[3,4-d]pyrimidine-2,5(1H,3H)-dione](/img/structure/B2700701.png)

![N-[(4-Methoxy-1-benzothiophen-7-yl)methyl]prop-2-enamide](/img/structure/B2700703.png)

![N-(2-chloro-4-methylphenyl)-2-{[3-(furan-2-ylmethyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2700704.png)